molecular formula C11H20N2O2S B2443098 Tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate CAS No. 2375273-94-0

Tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate

Cat. No.: B2443098
CAS No.: 2375273-94-0
M. Wt: 244.35
InChI Key: REVUYKLVFNMKPI-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate: is a synthetic organic compound with a molecular formula of C11H20N2O2S. It is characterized by the presence of a tert-butyl group, a thietane ring, and an azetidine ring. This compound is often used as a building block in organic synthesis due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thietan-3-yl azetidine derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thietane ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the carbamate.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate is used as a versatile building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.

Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the thietane and azetidine rings can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Tert-butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate
  • Tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate

Comparison:

  • Tert-butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate has a pyridine ring instead of a thietane ring, which can significantly alter its chemical reactivity and biological activity.
  • This compound is unique due to the presence of both thietane and azetidine rings, providing a distinct combination of sulfur and nitrogen atoms that can be exploited in various chemical transformations and applications.

This compound’s unique structure and reactivity make it a valuable tool in both research and industrial settings

Properties

IUPAC Name

tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)12-8-4-13(5-8)9-6-16-7-9/h8-9H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVUYKLVFNMKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2CSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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